Methyl 3-(methylselanyl)prop-2-enoate
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Overview
Description
Methyl 3-(methylselanyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylselanyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylselanyl)prop-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction. The enolate ion is generated from a precursor such as a ketone, ester, or nitrile by treatment with a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve bulk polymerization techniques. For example, the polymerization of vinyl acetate in the presence of acetic acid and benzoyl peroxide as an initiator can be used to produce related compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylselanyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(methylselanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(methylselanyl)prop-2-enoate involves its interaction with molecular targets through various pathways. For example, in alkylation reactions, the nucleophilic enolate ion reacts with the electrophilic alkyl halide, forming a new carbon-carbon bond . This reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the electrophile from the opposite side, displacing the leaving group.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but with a phenyl group instead of a methylselanyl group.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxyphenyl group instead of a methylselanyl group.
Uniqueness
Methyl 3-(methylselanyl)prop-2-enoate is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
104828-98-0 |
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Molecular Formula |
C5H8O2Se |
Molecular Weight |
179.09 g/mol |
IUPAC Name |
methyl 3-methylselanylprop-2-enoate |
InChI |
InChI=1S/C5H8O2Se/c1-7-5(6)3-4-8-2/h3-4H,1-2H3 |
InChI Key |
WMDNGAORHGXIDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C[Se]C |
Origin of Product |
United States |
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